molecular formula C20H20N4O3S B2561119 1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 325817-06-9

1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No. B2561119
CAS RN: 325817-06-9
M. Wt: 396.47
InChI Key: DKSPUBUXDBLFJK-UHFFFAOYSA-N
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Description

The compound "1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine" is a chemical entity that appears to be a derivative of the pyrroloquinoxaline family. This class of compounds is known for its heterocyclic structure, which often imparts significant biological activity. The presence of a tosyl group suggests potential for further chemical modifications, while the methoxyethyl and amine functionalities may contribute to the compound's solubility and potential interaction with biological targets.

Synthesis Analysis

The synthesis of pyrroloquinoxaline derivatives can be achieved through various methods. One approach is the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole, which yields pyrrolo[1,2-a]quinoxaline derivatives . Although the specific synthesis of "1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate methoxyethyl and tosyl functional groups at the relevant positions on the quinoxaline core.

Molecular Structure Analysis

The molecular structure of pyrroloquinoxaline derivatives is characterized by a fused heterocyclic system that can influence the compound's electronic and steric properties. The crescent shape and planar fused cyclic moiety of similar compounds, as described in the synthesis of pyrrolo[3,2-c]quinolines , suggest that "1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine" may also exhibit a planar structure, which could be relevant for its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrroloquinoxaline derivatives can be diverse. The presence of a tosyl group in the compound indicates a potential site for nucleophilic substitution reactions, which could be utilized in further chemical transformations. The amine group could also participate in various reactions, such as the formation of amides or Schiff bases. The synthesis of pyrrolo[3,4-c]quinolinone derivatives from 2-aminoarylacrylates and tosylmethyl isocyanide (TosMIC) demonstrates the versatility of reactions involving amino groups and tosylated reagents, which could be relevant for the chemical reactions analysis of the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine" are not provided in the papers, we can infer from related compounds that it may exhibit moderate solubility in organic solvents due to the methoxyethyl group. The presence of the tosyl group could enhance its reactivity, and the amine functionality may allow for the formation of salts, which could affect its solubility and stability. The anti-HIV-1 activity of related 2-(aryl or heteroaryl)quinolin-4-amines suggests that the compound may also possess biological activity, which would be influenced by its physical and chemical properties.

Scientific Research Applications

Catalysis and Organic Synthesis

Pyrroloquinoline and quinoxaline derivatives have been studied for their roles in catalysis and as intermediates in organic synthesis. For example, phosphine ligands derived from quinoxaline compounds have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, highlighting their utility in producing chiral pharmaceutical ingredients (Imamoto et al., 2012). Similarly, the synthesis of pyrrolo[3,2-c]quinolines has been explored, providing access to structures that could be of interest for further chemical transformations (Dudouit et al., 2001).

Pharmacological Potential

Quinoxaline and pyrroloquinoline derivatives have also been investigated for their potential pharmacological activities. For instance, certain pyrroloquinoline quinone (PQQ) derivatives have been studied for their nutritional and pharmacological importance, with findings suggesting that PQQ and related quinoids could stimulate animal growth and might play a role in connective tissue maturation (Smidt et al., 1991). Additionally, ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for in vitro antimalarial activity, indicating the potential of such compounds in developing new antimalarial drugs (Guillon et al., 2008).

Materials Science

In materials science, pyrroloquinoline quinone (PQQ) analogues have been examined for their electrochemical properties, contributing to the understanding of redox-active materials and their applications in electronic devices (Zhang et al., 1995).

Future Directions

Quinoxaline derivatives have many pharmaceutical and industrial applications . Future research could explore the potential uses of this specific compound in various fields.

properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-7-9-14(10-8-13)28(25,26)18-17-20(24(19(18)21)11-12-27-2)23-16-6-4-3-5-15(16)22-17/h3-10H,11-12,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPUBUXDBLFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

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